Succinic acid

Catalog No.
S565559
CAS No.
110-15-6
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic acid

CAS Number

110-15-6

Product Name

Succinic acid

IUPAC Name

butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)O

Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene.
1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether
Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether
IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM
In water, 8.32X10+4 mg/L @ 25 °C
83.2 mg/mL

Synonyms

1,2 Ethanedicarboxylic Acid, 1,2-Ethanedicarboxylic Acid, 1,4 Butanedioic Acid, 1,4-Butanedioic Acid, Ammonium Succinate, Butanedioic Acid, Potassium Succinate, Succinate, Succinate, Ammonium, Succinate, Potassium, Succinic Acid

Canonical SMILES

C(CC(=O)O)C(=O)O

Succinic acid, a four-carbon dicarboxylic acid, plays a vital role in cellular metabolism as an intermediate in the tricarboxylic acid cycle (TCA cycle) also known as the Krebs cycle [National Institutes of Health, ]. It is a platform molecule with diverse applications in various scientific research fields, including:

Bio-based chemical production:

  • Renewable feedstock: Succinic acid can be produced from renewable sources like sugar, lignocellulose, and organic waste through fermentation by microorganisms [National Center for Biotechnology Information, ]. This bio-based production method offers a sustainable alternative to traditional petroleum-derived chemicals.
  • Platform molecule: Succinic acid serves as a building block for various chemicals like bio-based polyethylene, polybutylene succinate (PBS), and 1,4-butanediol (BDO) [National Center for Biotechnology Information, ]. These bio-based alternatives are gaining interest due to their potential environmental benefits.

Biomedical applications:

  • Cellular metabolism research: Succinic acid plays a crucial role in cellular energy production and is involved in various metabolic pathways. Studying its function helps researchers understand fundamental cellular processes and develop new therapeutic strategies [National Center for Biotechnology Information, ].

Environmental research:

  • Bioremediation: Certain bacteria can utilize succinic acid to degrade environmental pollutants, making it a potential tool for bioremediation efforts [National Center for Biotechnology Information, ].

Material science research:

  • Biodegradable polymers: Succinic acid is a key component in the development of biodegradable polymers like PBS, offering a more environmentally friendly alternative to traditional plastics [National Center for Biotechnology Information, ].

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the molecular formula C4H6O4C_4H_6O_4. It appears as a colorless crystalline solid, soluble in water, with a melting point ranging from 185 to 187 °C (365 to 369 °F) . This compound is naturally occurring and can be found in various plant and animal tissues, as well as in amber, from which it was first isolated in 1546 by Georgius Agricola through the dry distillation of amber . Succinic acid plays a critical role in intermediary metabolism, particularly within the tricarboxylic acid cycle (also known as the citric acid cycle), which is essential for energy production in living organisms .

Succinic acid's primary mechanism of action is within the citric acid cycle, where it acts as an intermediate metabolite. It facilitates the transfer of electrons within the electron transport chain, ultimately leading to ATP production [].

  • Skin and Eye Irritation: Direct contact with succinic acid can cause redness, itching, and burning.
  • Respiratory Irritation: Inhalation of succinic acid dust can irritate the respiratory tract, causing coughing and shortness of breath.
. Key reactions include:

  • Oxidation: Succinic acid can be oxidized to fumaric acid.
  • Esterification: It reacts with alcohols to form esters.
  • Condensation: Succinic acid can condense with aldehydes and ketones to produce unsaturated diacids .
  • Hydration/Dehydration: It can undergo hydration and dehydration processes .

Additionally, succinic acid reacts exothermically with bases and can produce hydrogen gas when reacting with active metals .

Succinic acid is significant in biological systems. It serves as a substrate for succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, facilitating electron transfer from succinate to ubiquinone . Moreover, it has been shown to help mitigate hangover symptoms by promoting the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism . In terms of pharmacological activity, succinic acid has been recognized for its potential roles in various metabolic pathways and its applications in health supplements.

Succinic acid can be synthesized through several methods:

  • Catalytic Hydrogenation: The most common industrial method involves the catalytic hydrogenation of maleic acid or its anhydride .
  • Microbial Fermentation: Anaerobic fermentation processes using microorganisms such as Escherichia coli and Acinetobacter succinogenes are also employed to produce succinic acid from glucose or other substrates .
  • Chemical Conversion: Alternative methods include the conversion of butane or benzene derivatives into succinic acid through chemical processes .

Succinic acid has diverse applications across various industries:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Food Industry: Acts as a flavoring agent and food additive due to its generally recognized as safe status by the FDA .
  • Polymers and Plastics: Serves as a building block for biodegradable plastics and other polymer products.
  • Agriculture: Utilized in fertilizers and soil conditioners.
  • Cosmetics and Personal Care: Employed in formulations for its moisturizing properties .

Research has indicated that succinic acid interacts with various biological systems. For instance, it plays a role in cellular respiration and energy production through its involvement in the tricarboxylic acid cycle. Additionally, studies have shown that succinic acid can influence metabolic pathways related to energy homeostasis and may have implications for conditions such as obesity and diabetes .

Several compounds share structural similarities with succinic acid. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaKey Characteristics
Fumaric AcidC4H4O4C_4H_4O_4Unsaturated dicarboxylic acid; involved in metabolism.
Maleic AcidC4H4O4C_4H_4O_4Unsaturated; used primarily in the synthesis of polymers.
Adipic AcidC6H10O4C_6H_{10}O_4A six-carbon dicarboxylic acid; used in nylon production.
Glutaric AcidC5H8O4C_5H_{8}O_4Five-carbon dicarboxylic acid; used in plasticizers.

Succinic acid is unique due to its symmetrical structure and its role as both a metabolic intermediate and a versatile chemical building block. Its dual functionality in biological systems and industrial applications sets it apart from other similar compounds .

Physical Description

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992)
Other Solid; Liquid; Dry Powder; Dry Powder, Liquid; Liquid, Other Solid
Colourless or white, odourless crystals
Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline]
Solid

Color/Form

WHITE MINUTE MONOCLINIC PRISMS
Triclinic or monoclinic prisms

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

118.02660867 g/mol

Monoisotopic Mass

118.02660867 g/mol

Boiling Point

455 °F at 760 mmHg (Decomposes) (NTP, 1992)
235 °C

Flash Point

160 °C (open cup)

Heavy Atom Count

8

Taste

Very acid taste
TART TASTE; PURE AQ SOLN ARE SLIGHTLY BITTER & TASTE BUILD UP IS SLOW

Density

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink
1.572 @ 25 °C/4 °C
BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC

LogP

-0.59
-0.59 (LogP)
-0.59
log Kow = -0.59

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Powder

Melting Point

363 to 365 °F (NTP, 1992)
185,0-190,0 °C
188 °C
185 - 188 °C

UNII

AB6MNQ6J6L

Related CAS

26776-24-9

GHS Hazard Statements

Aggregated GHS information provided by 2344 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 78 of 2344 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2266 of 2344 companies with hazard statement code(s):;
H318 (82.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Therapeutic Uses

/EXPTL THER/ Succinic acid (100 mM) significantly inhibited systemic anaphylaxis induced by compound 48/80 /a potent mast cell degranulator/ in mice and dose-dependently inhibited local anaphylaxis activated by anti-dinitrophenyl IgE. Further 10 and 100 mM significantly inhibited histamine release from rat peritoneal mast cells activated by compound 48/80 or anti-dinitrophenyl IgE. In addition succinic acid (0.1 and 1 mM) had a significant inhibitory effect on anti-dinitrophenyl IgE-induced tumor necrosis factor-alpha secretion from rat peritoneal mast cells. The level of cyclic AMP in rat peritoneal mast cells, when succinic acid (100 mM) was added, transiently and significantly increased about 4 times compared with that of basal cells. These results suggest a possible use of succinic acid in managing mast cell-dependent anaphylaxis.

Mechanism of Action

Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes.

Vapor Pressure

0.00000019 [mmHg]
1.91X10-7 mm Hg @ 25 °C /extrapolated/

Pictograms

Irritant

Corrosive;Irritant

Impurities

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max

Other CAS

110-15-6

Absorption Distribution and Excretion

Succinic acid occurs normally in human urine (1.9-8.8 mg/L).

Metabolism Metabolites

Succinic acid is a normal intermediary metabolite and a constituent of the citric acid cycle. It is readily metabolized when administered to animals, but may be partly excreted unchanged in the urine if large doses are fed.
Succinic acid can be converted into fumaric acid by oxidation via succinate dehydrogenase.

Wikipedia

Succinic acid
Disulfiram

Use Classification

Food additives
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Hydrogenation of maleic acid, maleic anhydride, or fumaric acid produces good yields of succinic acid.
1,4-Butanediol can be oxidized to succinic acid in several ways: (1) with O2 in an aqueous solution of an alkaline-earth hydroxide at 90-110 °C in the presence of Pd-C; (2) by ozonolysis in aqueous acetic acid; or (3) by reaction with N2O4 at low temperature.
Succinic acid can ... be obtained by phase-transfer-catalyzed reaction of 2-haloacetates, electrolytic dimerization of bromoacetic acid or ester, oxidation of 3-cyanopropanal, and fermentation of n-alkanes.
Succinic acid is derived from fermentation of ammonium tartrate.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Utilities
Plastics Product Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Not Known or Reasonably Ascertainable
Services
All Other Basic Organic Chemical Manufacturing
Butanedioic acid: ACTIVE

Analytic Laboratory Methods

Method: AOAC Method 970.31; Procedure: gas chromatographic method; Analyte: succinic acid; Matrix: eggs; Detection Level: not provided.[
Method: AOAC 948.14; Procedure: ether extraction method; Analyte: succinic acid; Matrix: eggs; Detection Level: not provided.[

Storage Conditions

Keep tightly closed. /Potassium salt trihydrate/

Dates

Modify: 2023-08-15
Galonić et al. Two Interconverting Fe(IV) Intermediates in Aliphatic Chlorination by the Halogenase CytC3 Nature Chemical Biology, doi: 10.1038/nchembio856, published online 14 January 2007 http://www.nature.com/naturechemicalbiology
Vincent et al. Enzymatic catalysis on conducting graphite particles Nature Chemical Biology, doi: 10.1038/NChemBio.2007.47, published online 11 November 2007. http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

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